molecular formula C7H5BF2O3 B1426027 4,5-Difluoro-2-formylphenylboronic acid CAS No. 1432610-24-6

4,5-Difluoro-2-formylphenylboronic acid

Cat. No. B1426027
M. Wt: 185.92 g/mol
InChI Key: CDZRCFSCIRPYON-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1432610-24-6 . It has a molecular weight of 185.92 . It is a solid at room temperature .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-formylphenylboronic acid” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids, such as “4,5-Difluoro-2-formylphenylboronic acid”, have been used as reactants in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors . They have also been used in the preparation of boronate-based D-glucose sensors .


Physical And Chemical Properties Analysis

“4,5-Difluoro-2-formylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 185.92 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

4,5-Difluoro-2-formylphenylboronic acid is a boronic acid derivative, which has been utilized in various fields of scientific research due to its unique chemical properties. The compound's ability to interact with different substrates makes it a valuable tool in the synthesis and development of novel materials and chemicals. Below, we explore the scientific research applications of this compound, excluding its use in drug development, dosage, and side effects to focus purely on its role in scientific research.

Applications in Environmental Studies

One significant area of application for fluorinated compounds, including derivatives of phenylboronic acids like 4,5-difluoro-2-formylphenylboronic acid, is in environmental studies. Research has been conducted on the microbial degradation of polyfluoroalkyl chemicals, which are known for their persistent and potentially toxic profiles in the environment. Studies involving microbial cultures, activated sludge, soil, and sediment have shed light on the biodegradability and environmental fate of these precursors, including fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives (Liu & Avendaño, 2013).

Synthesis and Chemical Development

In the synthesis of complex molecules, 4,5-difluoro-2-formylphenylboronic acid plays a crucial role due to its reactivity and selectivity. It has been involved in the development of novel synthesis methods for important intermediates. For example, practical synthesis methods have been explored for compounds like 2-fluoro-4-bromobiphenyl, highlighting the utility of boronic acids in facilitating cross-coupling reactions and overcoming the limitations of traditional synthesis routes involving palladium and toxic phenylboronic acid (Qiu et al., 2009).

Development of Chemosensors

The compound's application extends into the development of chemosensors, where it serves as a building block for creating sensitive and selective sensors for various analytes. Research on 4-methyl-2,6-diformylphenol, a related compound, has led to the development of chemosensors that can detect metal ions, anions, neutral molecules, and even pH changes. This illustrates the broad potential of diformylphenylboronic acid derivatives in environmental monitoring, healthcare, and industrial processes (Roy, 2021).

Environmental Toxicology

Further studies have delved into the developmental toxicity of perfluoroalkyl acids and their derivatives, highlighting the environmental and health impacts of these substances. This research underscores the importance of understanding the toxicological profiles of chemical compounds, including those related to 4,5-difluoro-2-formylphenylboronic acid, to inform regulatory actions and ensure public health and environmental safety (Lau et al., 2004).

Safety And Hazards

The safety information for “4,5-Difluoro-2-formylphenylboronic acid” includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . The compound should be handled with care to avoid contact with skin and eyes .

Future Directions

Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4,5-difluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZRCFSCIRPYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C=O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-formylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.